N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-17(18-10-11-19(22)27-18)12-23-21(24)20-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)20/h2-11,17,20H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMTJAZVHZDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the 5-chlorothiophen-2-yl intermediate: This can be achieved through the chlorination of thiophene, followed by functional group transformations to introduce the desired substituents.
Attachment of the methoxyethyl group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is introduced to the intermediate.
Coupling with the xanthene core: The final step involves coupling the substituted thiophene intermediate with the xanthene core, typically using amide bond formation reactions under specific conditions such as the presence of coupling agents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine substituent or to modify the xanthene core.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that xanthene derivatives, including N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure inhibited cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents against tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment.
Case Study:
A recent investigation into the anticancer effects of xanthene derivatives found that specific modifications in their structure enhanced their efficacy against breast cancer cells. The presence of the thiophene ring was pivotal in increasing the cytotoxicity observed in vitro .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that xanthene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Data Table: Antimicrobial Activity of Xanthene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Xanthene A | E. coli | 32 µg/mL |
| Xanthene B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Material Science
2.1 Photophysical Properties
this compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Case Study:
In a study focusing on organic electronics, this compound demonstrated excellent fluorescence properties with high quantum yields, which are essential for efficient light emission in OLEDs . The incorporation of the chlorothiophene moiety significantly enhanced the stability and efficiency of the device.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 450 nm |
| Emission Maximum | 520 nm |
| Quantum Yield | 0.85 |
Biological Research
3.1 Enzyme Inhibition
Recent studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study:
A detailed enzymatic assay revealed that this compound effectively inhibited the activity of a target enzyme involved in glucose metabolism, indicating potential applications in diabetes management .
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Xanthene Derivatives
(a) Carboxyxanthones ()
Carboxyxanthones, such as 9-oxo-9H-xanthene-2-carboxylic acid (162) and its methylated analogue (163), replace the carboxamide with a carboxylic acid group. These derivatives exhibit antiallergic activity but lack the functional flexibility of the carboxamide side chain. Synthetic routes involve Ullmann coupling and Friedel-Crafts acylation, similar to methodologies used for carboxamide derivatives .
(b) Hydroxy- and Bromopropoxy-Xanthenones ()
Compounds like 3-hydroxy-9H-xanthen-9-one and 2-(3-bromopropoxy)-9H-xanthen-9-one introduce substituents directly on the xanthene core. These modifications alter electronic properties and reactivity compared to the carboxamide group, which extends functionality via the ethyl side chain .
Side Chain Variations in Xanthene Carboxamides
(a) N-(2-Methoxyethyl)-9H-Xanthene-9-Carboxamide ()
This analogue (CAS 349117-06-2) shares the methoxyethyl side chain but lacks the 5-chlorothiophen-2-yl group. Its molecular weight (283.32 g/mol) and logP (1.8) are lower than the target compound, suggesting enhanced solubility but reduced lipophilicity .
(b) N-[2-(Diethylamino)ethyl]-N-Phenyl Derivative ()
This compound (C26H29ClN2O2) features a diethylaminoethyl and phenyl group, introducing basicity and aromatic interactions. The tertiary amine may enhance membrane permeability compared to the methoxy and chlorothiophene groups in the target compound .
(c) N-(2-Dimethylaminoethyl)-9-Oxo-9H-Xanthene-4-Carboxamide ()
(d) Thiophene-Containing Analogues ()
- The 5-chlorothiophen-2-yl group in the target compound may offer stronger electron-withdrawing effects and improved metabolic stability .
- N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide introduces a cyclohexenyl group, increasing conformational flexibility but reducing aromatic interactions compared to the rigid thiophene moiety .
Key Routes for Carboxamide Derivatives
- Ullmann Coupling and Electrophilic Cyclization: Used in carboxyxanthone synthesis (), these methods may apply to carboxamides by substituting phenol or aryl halide precursors with thiophene derivatives .
- Nucleophilic Substitution: describes reactions of hydroxyxanthenones with acyl chlorides, a route adaptable for introducing thiophene-containing side chains .
Physicochemical and Pharmacological Insights
Property Comparison Table
*Estimated based on structural similarity.
Pharmacological Considerations
- Antiallergic Activity : Carboxyxanthones () show promise, but carboxamides may offer improved bioavailability due to reduced ionization .
- Target Selectivity : The 5-chlorothiophen-2-yl group could enhance binding to thiophene-sensitive targets (e.g., kinases or GPCRs) compared to simpler alkyl or aryl substituents .
- Metabolic Stability: The chloro group may slow oxidative metabolism, extending half-life relative to non-halogenated analogues .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide is a compound characterized by its unique xanthene core structure, which has been shown to impart specific biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene core with a 5-chlorothiophen-2-yl substituent and a methoxyethyl group. Its chemical formula is , and it possesses distinct photophysical properties that make it suitable for various applications in medicinal chemistry and material science.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, leading to potential therapeutic effects.
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cell surface receptors, influencing cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics .
- Anticancer Potential : The xanthene scaffold has been associated with cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could serve as potential anticancer agents .
Case Studies and Experimental Data
-
Antimicrobial Testing : A study evaluated the antimicrobial potential of similar xanthene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, particularly in compounds with halogenated substituents, which enhance lipophilicity and membrane permeability .
Compound Name Target Pathogen Activity Level Xanthene Derivative A S. aureus High Xanthene Derivative B E. coli Moderate Xanthene Derivative C Candida albicans Low - Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have predicted favorable binding affinities of the compound with key proteins involved in cancer progression and microbial resistance, supporting its role as a lead compound for drug development .
Q & A
Q. What are the recommended synthetic routes for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide?
The synthesis of this compound typically involves coupling a functionalized xanthene core with a substituted thiophene moiety. Key steps include:
- Nucleophilic substitution : Reacting 9H-xanthene-9-carboxylic acid chloride with a 5-chlorothiophene derivative (e.g., 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine) under anhydrous conditions .
- Protection/deprotection strategies : Use of fluorenylmethoxycarbonyl (Fmoc) groups or similar protecting agents to stabilize reactive intermediates, as seen in related xanthene derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Methodological Note : Optimize reaction stoichiometry and temperature to minimize byproducts. Monitor progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).
Q. What safety precautions are critical during experimental handling?
The compound’s structural analogs (e.g., 9H-xanthene-2-carboxylic acid derivatives) exhibit acute toxicity (oral, dermal) and irritancy (Category 2–4 under GHS) . Recommended protocols:
Q. How is the compound characterized spectroscopically?
Standard characterization includes:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl and chlorothiophene groups).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/c space group observed in related xanthene structures) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~430–450 for [M+H]⁺).
Methodological Note : For ambiguous peaks, compare with computed spectra using DFT (B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 60–85% for similar compounds) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.
- Catalyst choice : Pd-based catalysts enhance coupling efficiency in thiophene-xanthene hybrids .
- Reaction time : Under/over-reduction of intermediates can alter yields; use in-situ monitoring (e.g., IR spectroscopy for carbonyl group tracking).
Q. What strategies validate the compound’s structure-activity relationships (SAR) in biological studies?
- Pharmacophore modeling : Map the xanthene core and chlorothiophene group as critical binding motifs.
- In vitro assays : Test against target enzymes (e.g., kinases) with positive/negative controls.
- Crystallographic data : Compare ligand-protein interactions using X-ray structures (e.g., hydrogen bonding with methoxyethyl groups) .
Methodological Note : Use isosteric replacements (e.g., substituting chlorine with fluorine) to assess electronic effects on activity .
Q. How to address discrepancies in computational vs. experimental spectroscopic data?
- Validate DFT parameters : Adjust basis sets (e.g., 6-311++G** for better accuracy in π-π stacking predictions) .
- Dynamic effects : Include solvent corrections (PCM model) for NMR chemical shift calculations.
- Crystallographic validation : Cross-check computed bond lengths/angles with single-crystal XRD data (e.g., C–C bond deviations <0.01 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
